3-Chloro-4,6-dinitrophenol
Description
Context and Significance of Chloronitrophenols in Contemporary Research
Chloronitrophenols (CNPs) are a class of synthetic organic compounds that have garnered significant attention in environmental science due to their widespread distribution as environmental pollutants. nih.govscienceopen.com These compounds are derivatives of chlorophenols and are utilized in the manufacturing of various industrial products, including dyes, pesticides, and pharmaceuticals. scienceopen.comd-nb.info The presence of both chlorine and nitro groups on the aromatic ring gives these compounds their characteristic properties and, in many cases, their persistence in the environment. researchgate.netnih.gov
The introduction of CNPs into the ecosystem is primarily a result of human-based activities, such as industrial wastewater discharge. nih.govresearchgate.net Consequently, they have been detected in various environmental matrices, including soil and aquatic environments. nih.govresearchgate.net The scientific community has expressed concern over the presence of CNPs due to their potential for mutagenic and carcinogenic effects, leading to their classification as priority pollutants by regulatory bodies like the United States Environmental Protection Agency (U.S. EPA). nih.govd-nb.inforesearchgate.net
Current research on chloronitrophenols is largely focused on understanding their environmental fate and developing effective remediation strategies. nih.govnih.gov Methods such as advanced oxidation processes, adsorption, and microbial degradation are being actively investigated for their potential to remove these pollutants from contaminated sites. nih.gov Bacterial degradation, in particular, is considered a cost-effective and environmentally friendly approach for the complete mineralization of CNPs. scienceopen.comd-nb.info Researchers have successfully isolated and characterized several bacterial strains capable of utilizing CNPs as their sole source of carbon and energy, and have begun to elucidate the metabolic pathways and genetic machinery involved. nih.govscienceopen.com
Overview of Scientific Interest in Aromatic Nitro-Chlorinated Compounds
Aromatic nitro-chlorinated compounds, a broader category that includes 3-Chloro-4,6-dinitrophenol, are of significant interest to the scientific community due to their diverse industrial applications and their environmental persistence. researchgate.netnih.gov These compounds serve as crucial intermediates in the synthesis of a wide array of commercial products, including herbicides, fungicides, insecticides, dyes, and pharmaceuticals. d-nb.inforesearchgate.net The stability of the benzene (B151609) ring, combined with the electronic effects of the chlorine and nitro group substituents, contributes to their resistance to biodegradation. researchgate.net
The widespread use and subsequent release of these compounds into the environment have made them a focus of environmental research. researchgate.netnih.gov Many chlorinated nitroaromatic compounds are recognized as persistent environmental pollutants. nih.gov The study of their microbial degradation has become a significant area of research, with scientists identifying various bacteria, fungi, and actinomycetes capable of detoxifying and transforming these compounds. nih.gov Understanding the metabolic pathways involved in their degradation is crucial for developing effective bioremediation strategies for contaminated sites. nih.govbohrium.com
Furthermore, the chemical properties of aromatic nitro-chlorinated compounds make them interesting subjects for synthetic chemistry research. The presence of both electron-withdrawing nitro groups and a halogen substituent influences the reactivity of the aromatic ring, making them versatile starting materials for a variety of chemical transformations. researchgate.netjalsnet.com Research in this area includes exploring new methods for their synthesis and their use as building blocks for more complex molecules. google.comchemicalbook.com
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 5-chloro-2,4-dinitrophenol | nih.gov |
| CAS Number | 54715-57-0 | nih.govepa.govchemicalbook.com |
| Molecular Formula | C6H3ClN2O5 | nih.govepa.govchemicalbook.com |
| Molecular Weight | 218.55 g/mol | nih.govepa.govchemicalbook.com |
| Melting Point | 92°C | chemicalbook.com |
| Boiling Point | 337.4 ± 42.0 °C (Predicted) | chemicalbook.com |
| Density | 1.7400 | chemicalbook.com |
| Solubility | Information not available | |
| Appearance | Not specified |
Structure
3D Structure
Properties
CAS No. |
54715-57-0 |
|---|---|
Molecular Formula |
C6H3ClN2O5 |
Molecular Weight |
218.55 g/mol |
IUPAC Name |
5-chloro-2,4-dinitrophenol |
InChI |
InChI=1S/C6H3ClN2O5/c7-3-1-6(10)5(9(13)14)2-4(3)8(11)12/h1-2,10H |
InChI Key |
YUIDCTJTNTXYFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Pathways and Formation Mechanisms of 3 Chloro 4,6 Dinitrophenol and Analogous Dinitrophenols
Deliberate Synthetic Approaches
The intentional synthesis of chlorodinitrophenols relies on established organic chemistry reactions. These methods are designed to be regioselective, ensuring that the functional groups are added to specific positions on the aromatic ring.
Nitration-Based Methodologies
Nitration is a fundamental process for introducing nitro groups (-NO2) onto an aromatic ring. This is typically achieved using a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid.
Regioselective nitration aims to direct the nitro groups to specific positions on the phenol (B47542) ring. The hydroxyl (-OH) group of phenol is an activating group and an ortho-, para-director, meaning it preferentially directs incoming electrophiles (like the nitronium ion, NO2+) to the positions adjacent (ortho) and opposite (para) to it.
To synthesize dinitrophenols, the reaction conditions are manipulated to favor the introduction of two nitro groups. For instance, the nitration of phenol can yield a mixture of mononitrophenols, but under more forceful conditions with concentrated nitric acid, dinitro and even trinitro isomers can be formed. stackexchange.com The synthesis of 2,4-dinitrophenol (B41442) can be achieved with high selectivity by nitrating phenol with nitric acid in an aqueous-alcoholic medium at the boiling point of the reaction mixture, resulting in yields as high as 80%. researchgate.netsciencemadness.org
The presence of other substituents on the phenol ring influences the position of nitration. For example, the nitration of 3-chlorophenol (B135607) with cerium (IV) ammonium (B1175870) nitrate (B79036) and sodium bicarbonate occurs regioselectively at the unhindered C-6 position to yield 5-chloro-2-nitrophenol. arkat-usa.org Similarly, nitration of various phenolic compounds using bismuth nitrate pentahydrate has been shown to be an efficient method, with some reactions proceeding smoothly by simply grinding the reactants together. researchgate.net
Table 1: Regioselective Nitration of Phenols
| Starting Phenol | Nitrating Agent/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenol | HNO3 in aqueous-alcoholic medium | 2,4-Dinitrophenol | 80 | researchgate.netsciencemadness.org |
| 3-Chlorophenol | Ce(IV) ammonium nitrate, NaHCO3 | 5-Chloro-2-nitrophenol | - | arkat-usa.org |
| 4-Methylphenol | Bi(NO3)3·5H2O (grinding) | 4-Methyl-2-nitrophenol | High | researchgate.net |
| 4-Chlorophenol | NH4NO3, KHSO4, acetonitrile (B52724) (reflux) | 4-Chloro-2-nitrophenol | 96 | dergipark.org.tr |
In some cases, a direct, single-step nitration to the desired dinitro compound is not efficient or leads to a mixture of hard-to-separate isomers. stackexchange.com In such scenarios, a multistep synthesis is employed. vapourtec.comrsc.org This approach involves a sequence of reactions to build the target molecule. youtube.comlibretexts.org
For example, to synthesize a specific chlorodinitrophenol, one might start with a chlorophenol and perform a nitration. Alternatively, a dinitrophenol could be synthesized first, followed by a chlorination step. The synthesis of 6-chloro-2,4-dinitrophenol can be achieved by first sulfonating o-chlorophenol and then nitrating the resulting 2-chlorophenol-4-sulfonic acid with nitric acid, which also eliminates the sulfonic acid group. google.com Another route involves the hydrolysis of 2,4-dinitrochlorobenzene to 2,4-dinitrophenol, which is then chlorinated. google.comgoogle.com
Halogenation Reactions for Chloro-Substitution
Halogenation is the process of introducing a halogen atom, in this case, chlorine, onto the aromatic ring. This can be achieved through various chlorinating agents and reaction conditions.
Sodium hypochlorite (B82951) (NaOCl) is a common reagent used for the chlorination of phenols. The reaction of 2,4-dinitrophenol with sodium hypochlorite can produce 6-chloro-2,4-dinitrophenol. google.com The pH of the reaction medium is a critical factor for the success of this chlorination. The process is effective in a pH range of 3.5 to 7, particularly between 4 and 4.5. google.com Performing the chlorination in a strongly acidic or alkaline medium is not as effective. google.com The reaction is typically carried out at temperatures between 5°C and 20°C. google.comgoogle.com
Table 2: Hypochlorite-Mediated Chlorination of 2,4-Dinitrophenol
| Starting Material | Chlorinating Agent | pH Range | Temperature (°C) | Product | Reference |
|---|---|---|---|---|---|
| 2,4-Dinitrophenol | Sodium hypochlorite | 3.5 - 7 | 5 - 20 | 6-Chloro-2,4-dinitrophenol | google.comgoogle.com |
| 2,4-Dinitrophenol | Sodium hypochlorite in dilute HCl | - | 15 - 20 | 6-Chloro-2,4-dinitrophenol (among other products) | google.com |
The medium in which chlorination is carried out can significantly influence the outcome of the reaction. For instance, the chlorination of dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol), an analogous dinitrophenol, has been studied in aqueous solutions. The reaction kinetics and the formation of by-products are highly dependent on the pH and the molar ratio of chlorine to the dinitrophenol. nih.gov For example, the maximum yield of chloropicrin (B1668804), a byproduct, was observed at a pH of 3. nih.gov
The direct chlorination of 2,4,6-trinitrophenol (picric acid) with chlorine gas or other chlorinating agents can be used to synthesize chlorinated trinitrophenols. smolecule.com
Transformation from Substituted Aromatic Precursors
The synthesis of dinitrophenols, including 3-Chloro-4,6-dinitrophenol, frequently originates from the nitration of simpler phenolic compounds. wikipedia.orgresearchgate.netgoogle.comuomustansiriyah.edu.iq The hydroxyl (-OH) group of a phenol is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions of the aromatic ring.
The direct nitration of phenol using nitric acid typically yields a mixture of 2-nitrophenol (B165410) and 4-nitrophenol (B140041). wikipedia.orgresearchgate.net To synthesize dinitrophenols, more forceful nitrating conditions are required, such as the use of a mixture of concentrated nitric acid and sulfuric acid. google.com For instance, 2,4-dinitrophenol can be produced by the nitration of phenol with nitric acid in an aqueous-alcoholic medium at boiling temperatures, achieving yields as high as 80%. researchgate.net Another method involves the hydrolysis of 2,4-dinitrochlorobenzene. wikipedia.org
For chlorinated dinitrophenols, the starting material is often a chlorophenol. The synthesis of this compound can be conceptualized as the nitration of 3-chlorophenol. The chlorine atom is a deactivating group but directs electrophiles to the ortho and para positions. In the case of 3-chlorophenol, this would guide the nitro groups to positions 2, 4, and 6. Research on the nitration of 3-substituted phenols, such as 3-chlorophenol, using reagents like cerium (IV) ammonium nitrate has demonstrated regioselective nitration, primarily at the unhindered C-6 position. arkat-usa.org Further nitration under more stringent conditions would lead to the dinitro-substituted product.
Alternative nitrating agents have also been explored for phenolic compounds. Bismuth(III) nitrate pentahydrate has been shown to be an effective reagent for the nitration of various phenols, including 4-chlorophenol, either by grinding the reactants together in a solid phase or by reaction in an acetone (B3395972) solution at room temperature. acs.org
Table 1: Examples of Dinitrophenol Synthesis from Phenolic Precursors
| Starting Material | Nitrating Agent/Conditions | Product(s) | Reference |
| Phenol | Nitric acid, aqueous-alcoholic medium, boiling | 2,4-Dinitrophenol | researchgate.net |
| Phenol | Concentrated nitric acid and sulfuric acid | 2,4-Dinitrophenol | google.com |
| 2,4-Dinitrochlorobenzene | Hydrolysis | 2,4-Dinitrophenol | wikipedia.org |
| 3-Chlorophenol | Nitrating mixture (e.g., HNO₃/H₂SO₄) | This compound (and isomers) | arkat-usa.org |
| 4-Chlorophenol | Bismuth(III) nitrate pentahydrate | Nitrated 4-chlorophenols | acs.org |
Amino acids, particularly tyrosine, can serve as precursors for the formation of nitrated and chlorinated phenols. This transformation is significant in biological and environmental contexts where both nitrogen oxides and sources of chlorine are present.
The reaction of nitrite (B80452) (NO₂⁻) with hypochlorous acid (HOCl) generates reactive intermediates capable of both nitrating and chlorinating phenolic substrates like tyrosine. nih.govcapes.gov.br This reaction can produce nitryl chloride (ClNO₂) and chlorine nitrite (ClONO) as transient species. nih.gov These intermediates can then react with the phenol side chain of tyrosine. The reaction of N-acetyl-L-tyrosine with either the NO₂⁻/HOCl system or synthetic ClNO₂ results in the formation of both 3-chlorotyrosine and 3-nitrotyrosine. nih.govcapes.gov.br The mechanism for nitration is believed to involve free radicals, specifically the combination of a tyrosyl radical and nitrogen dioxide (•NO₂). nih.gov
Furthermore, the reaction of tyrosine with hypochlorous acid alone can lead to the formation of 3-chlorotyrosine and subsequently 3,5-dichlorotyrosine. nih.govsigmaaldrich.com If a nitrating agent is also present, this provides a pathway to chlorinated nitrophenols. For instance, a distinct pathway for the formation of N-DBPs (nitrogenous disinfection byproducts) in the presence of cupric ions was observed using tyrosine as a model compound, which involved the formation of 1,4-benzoquinone (B44022) as a key intermediate. researchgate.net
These reactions highlight a potential pathway for the formation of compounds like this compound from biological molecules under specific oxidative and nitrosative stress conditions, such as those mediated by inflammation or in water treatment processes.
Table 2: Formation of Modified Tyrosine Derivatives
| Precursor | Reagents | Major Products | Reference |
| Tyrosine / N-acetyl-L-tyrosine | Nitrite (NO₂⁻) / Hypochlorous acid (HOCl) | 3-Chlorotyrosine, 3-Nitrotyrosine, Dityrosine | nih.govcapes.gov.br |
| Tyrosine | Hypochlorous acid (HOCl) | 3-Chlorotyrosine, 3,5-Dichlorotyrosine | nih.govsigmaaldrich.com |
Incidental Formation Pathways in Environmental Systems
Advanced Oxidation Processes (AOPs) are water treatment technologies designed to degrade organic pollutants using highly reactive species, most notably the hydroxyl radical (•OH). amazonaws.comikm.org.my AOPs include processes like ozonation (O₃), UV/hydrogen peroxide (H₂O₂), and sulfate (B86663) radical-based AOPs (SR-AOPs). amazonaws.comijfmr.com While effective at degrading primary pollutants, AOPs can also lead to the formation of unintended and sometimes more toxic disinfection byproducts (DBPs), including nitrophenols. amazonaws.commostwiedzy.pl
The formation of nitrophenolic byproducts during AOPs often occurs when the source water contains both phenolic compounds (or their precursors) and nitrate (NO₃⁻) or nitrite (NO₂⁻). acs.org For example, during the UV/peroxydisulfate (UV/PDS) oxidation of natural organic matter, the presence of nitrate can lead to the formation of 4-nitrophenol and 2,4-dinitrophenol. acs.org The key nitrating agent is often the nitrogen dioxide radical (•NO₂), which can be generated from the photolysis of nitrate or the oxidation of nitrite by sulfate radicals (SO₄•⁻). acs.orgmorressier.com
In the context of chlorodinitrophenols, the degradation of chlorophenols by SR-AOPs in the presence of nitrite has been shown to produce chlorinated nitrophenols. acs.org For instance, 2-chloro-4-nitrophenol (B164951) (2C4NP) and 2-chloro-6-nitrophenol (B183082) (2C6NP) can be formed and subsequently transformed into 2-chloro-4,6-dinitrophenol (B1583033) (2C46DNP). acs.org Similarly, the degradation of 2,4-dinitroanisole (B92663) (DNAN) by UV/H₂O₂ resulted in byproducts including 2,4-dinitrophenol, 2-nitrophenol, and 4-nitrophenol. osti.gov Ozonation is another AOP that can lead to the formation of nitrated byproducts, especially when treating wastewater containing phenols and nitrogenous compounds. ikm.org.mykirj.eenih.gov
Phenoxyl radicals are key intermediates in the oxidation of phenolic compounds. acs.org Their formation and subsequent reactions are central to the creation of dinitrophenols in environmental systems, particularly during AOPs. researchgate.net
The process typically begins with the abstraction of the phenolic hydrogen atom by a strong oxidant, such as a sulfate radical (SO₄•⁻) or a hydroxyl radical (•OH), to form a phenoxyl radical. acs.orgresearchgate.netacs.org While •OH can also add to the aromatic ring, electron abstraction to form the phenoxyl radical is a significant pathway for SO₄•⁻. acs.orgacs.org
Once formed, the phenoxyl radical is susceptible to attack by other radical species present in the system. In the presence of nitrogen sources, the nitrogen dioxide radical (•NO₂) can react with the phenoxyl radical. researchgate.netnih.gov This coupling reaction, which occurs at near diffusion-controlled rates, is a primary mechanism for the formation of nitrophenols. researchgate.netnih.gov The initial product is often a nitrocyclohexadienone, which then rearranges to the stable nitrophenol. researchgate.net This process can occur multiple times, leading to the formation of dinitro- and trinitrophenols. researchgate.netresearchgate.net
Phenoxyl radicals can also couple with each other, leading to the formation of dimerized products like nitrated biphenyls and diphenyl ethers, which have also been detected during the oxidation of nitrophenols. acs.orgresearchgate.net The specific reaction pathway is temperature-dependent; at lower temperatures, the addition of •NO₂ to the phenoxyl radical is dominant, while at higher temperatures, other reactions may prevail. core.ac.uk
The transformation of nitrophenols in environmental systems can involve complex denitration-renitration mechanisms, particularly during sulfate radical-based AOPs. mostwiedzy.plmorressier.comresearchgate.net This process allows for the conversion of mononitrophenols into more highly nitrated compounds like dinitrophenols and trinitrophenols.
Studies on the degradation of nitrophenols and nitrobenzene (B124822) by sulfate radicals have confirmed the formation of polynitrated phenols, such as 2,4-dinitrophenol (2,4-DNP), 2,6-dinitrophenol (B26339) (2,6-DNP), and 2,4,6-trinitrophenol (2,4,6-TNP). morressier.comresearchgate.netepa.gov The occurrence of these products from less-nitrated precursors suggests that a denitration step (removal of a nitro group) is followed by a renitration step (addition of a nitro group). researchgate.netresearchgate.net
The mechanism proposes that the initial attack by a sulfate radical on a nitrophenol can lead to the cleavage of a nitro group, releasing it, likely as a nitrogen dioxide radical (•NO₂). morressier.comepa.gov This newly formed •NO₂ can then act as a nitrating agent, reacting with other phenol or nitrophenol molecules (or the parent molecule at a different position) via the phenoxyl radical coupling mechanism described previously. researchgate.netepa.gov This sequence effectively allows for the rearrangement and addition of nitro groups on the aromatic ring. For example, the transformation of 2-nitrophenol or 4-nitrophenol can lead to the formation of 2,4-DNP and 2,6-DNP. researchgate.net Similarly, the treatment of 2-chlorophenol (B165306) with UV/PDS in the presence of nitrite can form 2-chloro-4,6-dinitrophenol through a denitration-renitration process. acs.org
Environmental Chlorination of Phenolic Compounds
The formation of this compound and analogous chlorinated dinitrophenols in the environment is a consequence of complex chemical transformations of precursor phenolic compounds. Chlorination can occur through several pathways, including processes in natural waters and soils, as well as during engineered water treatment procedures. These pathways involve the reaction of various phenolic substances with chlorinating agents, leading to the substitution of hydrogen atoms on the aromatic ring with chlorine.
Chlorophenols represent one of the most widespread groups of phenols found in the environment. pjoes.com Their presence can stem from both natural processes and anthropogenic activities. pjoes.com Naturally, chlorophenols can be synthesized by microorganisms like fungi and plants through the action of chloroperoxidase enzymes in the presence of chloride ions and hydrogen peroxide. pjoes.comunl.pt Anthropogenic sources are more significant and include industrial effluents from chemical, paper and pulp, and pharmaceutical industries. pjoes.comcapes.gov.brresearchgate.nettandfonline.com A primary route for the environmental formation of chlorinated phenols is the disinfection of water with chlorine, where residual organic matter, including phenols, reacts to form these compounds. unl.pt
The precursor, 2,4-dinitrophenol (2,4-DNP), enters the environment from its use in the manufacturing of pesticides, dyes, and wood preservatives. ucf.eduresearchgate.net While dinitrophenols can be formed through atmospheric reactions, they are more commonly found in industrial wastewater. researchgate.net The environmental chlorination of these dinitrophenols, or their nitrophenol precursors, can lead to the formation of more complex molecules like this compound.
Research into the aqueous chlorination of dinitrophenols, such as dinoseb (2-sec-butyl-4,6-dinitrophenol), a structural analogue of this compound, shows the formation of various chlorinated by-products. nih.gov While this specific research did not identify this compound, it demonstrated the reactivity of the dinitrophenol ring towards chlorination, yielding products like chloropicrin and chloroform (B151607) under typical water treatment conditions. nih.gov
More directly, studies have demonstrated the formation of chlorinated dinitrophenols through the chlorination of nitrophenol precursors. For instance, the reaction of 4-nitrophenol with hypochlorous acid (HOCl) can lead to the formation of 2-chloro-4-nitrophenol via electrophilic substitution. mdpi.com Subsequent reactions can introduce a second nitro group. It has been shown that 2-chloro-4-nitrophenol can be converted to 2-chloro-4,6-dinitrophenol through an electrophilic attack by the nitrite radical (NO₂•). mdpi.com This pathway highlights a mechanism where a mono-nitrophenol is first chlorinated and then further nitrated to form a chlorinated dinitrophenol.
The direct chlorination of 2,4-dinitrophenol to yield 6-chloro-2,4-dinitrophenol (an isomer of this compound) has been documented. google.com This process involves reacting 2,4-dinitrophenol with sodium hypochlorite in an aqueous suspension. The reaction conditions, particularly pH, are critical. The process is typically carried out at a pH between 3.5 and 7. google.com Starting the reaction at a lower pH (around 3.5) and allowing it to rise to 6-7 during the chlorination process is recommended. google.com This suggests that in environmental or water treatment scenarios where 2,4-dinitrophenol is present along with a chlorinating agent like hypochlorite, the formation of chlorinated dinitrophenols is feasible if the pH conditions are favorable.
The table below summarizes key research findings on the formation of chlorinated dinitrophenols and related compounds from phenolic precursors under various conditions.
| Precursor Compound | Chlorinating Agent/Process | Key Conditions | Identified Products | Source |
|---|---|---|---|---|
| 2,4-Dinitrophenol | Sodium Hypochlorite (NaOCl) | Aqueous suspension; pH 3.5 to 7; Temperature 5 to 20°C | 6-Chloro-2,4-dinitrophenol | google.com |
| 4-Nitrophenol | UV/Hypochlorous Acid (HOCl) | UV irradiation in the presence of HOCl | 2-Chloro-4-nitrophenol, 2,4-Dinitrophenol, 2-Chloro-4,6-dinitrophenol, 4-Nitrocatechol | mdpi.com |
| 2-Chloro-4-nitrophenol | Nitrite Radical (NO₂•) | Electrophilic attack by NO₂•, often generated during advanced oxidation processes | 2-Chloro-4,6-dinitrophenol | mdpi.com |
| Dinoseb | Aqueous Chlorine | pH 4 to 9; Room temperature (25±1°C) | Chloroform, Chloropicrin, Monochloroacetone | nih.gov |
The mechanisms for these transformations are complex. In the case of direct chlorination with hypochlorous acid, the reaction proceeds via electrophilic substitution, where the chlorine atom (as Cl+) attacks the electron-rich phenol ring. mdpi.com The positions ortho and para to the hydroxyl group are typically the most reactive. mdpi.com For dinitrophenols, the existing nitro groups are strongly deactivating, making substitution more difficult, yet it can proceed under specific conditions, as demonstrated by the formation of 6-chloro-2,4-dinitrophenol. google.com In advanced oxidation processes, such as UV/chlorine treatment, highly reactive radical species, including hydroxyl radicals (HO•) and chlorine radicals (Cl•), play a significant role in the degradation and transformation of phenolic compounds, leading to a wider array of by-products, including chlorinated and nitrated species. mdpi.com
Environmental Behavior and Biogeochemical Transformation of 3 Chloro 4,6 Dinitrophenol
Environmental Persistence and Stability Considerations
The environmental persistence of a chemical compound refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. Substituted phenols, particularly those containing chloro and nitro groups, are often noted for their stability and resistance to degradation. cpcb.nic.insolubilityofthings.com
Factors Influencing Long-Term Environmental Presence
The long-term presence of 3-Chloro-4,6-dinitrophenol in the environment is influenced by a combination of its intrinsic chemical properties and various environmental factors.
Chemical Structure: The aromatic ring structure, combined with electron-withdrawing nitro (-NO2) and chloro (-Cl) substituents, confers significant chemical stability to the molecule. solubilityofthings.comresearchgate.net This stability makes the compound recalcitrant to microbial degradation and physicochemical breakdown. researchgate.net The nitro groups, in particular, are known to deactivate the aromatic ring, making it less susceptible to electrophilic attack by microbial enzymes. researchgate.net
Environmental Conditions: Factors such as pH, temperature, and the presence of organic matter in soil and water can affect the compound's stability. researchgate.net For instance, the solubility and ionization state of phenolic compounds are pH-dependent, which in turn influences their bioavailability and interaction with soil particles. solubilityofthings.comresearchgate.net Adsorption to soil clays, influenced by factors like cation exchange capacity and the nature of interlayer cations, can also affect its persistence. researchgate.net
Sources of Introduction: Chlorinated and nitrated phenols enter the environment through various anthropogenic activities. They are used in the manufacturing of pesticides, dyes, explosives, and pharmaceuticals. cpcb.nic.inresearchgate.netpjoes.com The transformation of other pollutants, such as phenoxy herbicides or other pesticides, can also be a source of these compounds in soil and water. pjoes.comjmaterenvironsci.com
Partitioning Behavior in Environmental Compartments
Partitioning refers to how a chemical distributes itself between different environmental compartments such as water, soil, sediment, and air. This behavior is largely governed by the compound's physical and chemical properties.
Water Solubility and Soil Adsorption: this compound has limited solubility in water. solubilityofthings.com Its tendency to adsorb to soil and sediment is influenced by the soil's organic matter and clay content. researchgate.net The octanol-water partition coefficient (Log Kow or Log P) is a key indicator of a substance's lipophilicity and potential for bioaccumulation. The computed XLogP3-AA value for this compound is 2.4, suggesting a moderate tendency to partition into organic phases rather than remaining in water. nih.gov
Environmental Distribution: Due to their use patterns and chemical properties, priority phenols are common pollutants found in industrial effluents, surface water, groundwater, and soil/sediments. cpcb.nic.inenv.go.jp Their presence in the environment is often a result of discharge from chemical industries or runoff from agricultural areas where related pesticides are used. cpcb.nic.injmaterenvironsci.com
Table 1: Physicochemical Properties of this compound (and its isomer 2-Chloro-4,6-dinitrophenol)
Abiotic Transformation Processes
Abiotic transformation involves the degradation of a compound through non-biological processes, such as photochemical reactions (photolysis) and chemical reactions in the absence of light.
Photochemical Degradation Pathways
Photochemical degradation, driven by sunlight, can be a significant transformation pathway for phenolic compounds in surface waters and the atmosphere. pjoes.com
Formation from Precursors: Interestingly, studies on the degradation of other nitrophenols have shown that 2-chloro-4,6-dinitrophenol (B1583033) can be formed as a transformation product. In the UV/HOCl process for treating 4-nitrophenol (B140041), the reaction can lead to the formation of 2-chloro-4,6-dinitrophenol through electrophilic attack by the nitrogen dioxide radical (NO2•). mdpi.com
Degradation Mechanisms: The degradation of substituted phenols often involves hydroxyl radicals (•OH), which are powerful oxidants. researchgate.net The photocatalytic degradation of related compounds like 2,4-dinitrophenol (B41442) using a catalyst like titanium dioxide (TiO2) has been shown to proceed via the generation of hydroxyl radicals, leading to the eventual mineralization of the compound to carbon dioxide and water. niscpr.res.in The rate of degradation is influenced by factors such as the position and nature of the substituent groups on the phenol (B47542) ring. researchgate.net
Chemical Redox Transformations in Aqueous Media
In aqueous environments, this compound can undergo chemical transformations, particularly redox reactions.
Reactions with Disinfectants: In water treatment processes, disinfectants like hypochlorous acid (HOCl) can react with phenolic compounds. The reaction of HOCl with electron-rich phenols typically occurs via electrophilic substitution, leading to the formation of chlorinated byproducts. mdpi.com For example, 4-nitrophenol reacts with HOCl to form 2-chloro-4-nitrophenol (B164951) and 2,6-dichloro-4-nitrophenol. mdpi.com It is plausible that this compound could undergo similar reactions.
Transformation by Reactive Radicals: Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl (HO•) and chlorine (Cl•) radicals, can transform chlorinated nitrophenols. mdpi.com These radicals can attack the aromatic ring, leading to hydroxylation, dechlorination, or ring cleavage, ultimately breaking down the parent compound. mdpi.com
Biotic Degradation Mechanisms (Biodegradation)
Biodegradation is the breakdown of organic substances by microorganisms. While the chloro and nitro substituents make this compound generally resistant to microbial attack, certain microorganisms have evolved pathways to degrade such compounds.
Bacterial Degradation: Research has identified bacteria capable of utilizing chloronitrophenols as a source of carbon, nitrogen, and energy. For instance, Rhodococcus erythropolis HL 24-1 has been shown to utilize the closely related isomer 2-chloro-4,6-dinitrophenol. asm.org Another bacterium, Rhodococcus imtechensis strain RKJ300, can degrade 2-chloro-4-nitrophenol through both oxidative and reductive mechanisms, involving the release of nitrite (B80452) and chloride ions. acs.orgresearchgate.net The degradation pathway for 2-chloro-4-nitrophenol by this strain proceeds through the intermediates chlorohydroquinone (B41787) and hydroquinone (B1673460). acs.orgresearchgate.net
Fungal Degradation: Some fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are known to degrade a wide range of recalcitrant pollutants, including nitroaromatic compounds like 2,4,6-trinitrotoluene (B92697) (TNT), through their non-specific ligninolytic enzyme systems. asm.org
Inhibitory Effects: High concentrations of dinitrophenols can be inhibitory to microbial activity, including methanogenic microorganisms in anaerobic systems. researchgate.net The toxicity of the compound is a critical factor determining its biodegradability. nih.gov Studies on the yeast Trichosporon cutaneum showed that chlorinated phenols were more toxic and had lower specific degradation rates compared to less toxic hydroxylated phenols. nih.gov
Table 2: Summary of Transformation and Degradation Research on this compound and Related Compounds
Microbial Degradation Pathways
No data is available in the scientific literature concerning the microbial degradation of this compound.
There is no published research detailing the oxidative removal of nitro groups from this compound by microorganisms.
Specific studies on the release of nitrite ions through hydroxylation during the microbial degradation of this compound have not been found.
Information regarding the reductive transformation of nitro groups on the this compound molecule by microbial action is not present in the available literature.
There is no scientific evidence or research describing the formation of hydroxylamino or amino derivatives from this compound during microbial metabolism.
The microbial dehalogenation of the chloro group from this compound has not been documented.
While reductive dehalogenation is a known mechanism for other chlorinated aromatic compounds, no studies have specifically identified this pathway for this compound.
Chloro Group Dehalogenation
Oxygenolytic and Hydrolytic Dehalogenation
The removal of the chlorine atom from the aromatic ring of chlorinated nitroaromatic compounds is a crucial step in their detoxification and degradation. This dehalogenation can occur through several mechanisms, with oxygenolytic and hydrolytic pathways being prominent.
Oxygenolytic dehalogenation involves the incorporation of one or both atoms of molecular oxygen into the substrate, catalyzed by monooxygenase or dioxygenase enzymes. plos.org This process often results in the hydroxylation of the aromatic ring, which can destabilize the carbon-halogen bond and facilitate its cleavage. For instance, in the degradation of some chloronitrophenols, a monooxygenase can catalyze the hydroxylation of the ring, leading to the formation of a chlorohydroquinone. nih.govresearchgate.net This initial oxidative attack can be a prerequisite for the subsequent removal of the chlorine atom.
Hydrolytic dehalogenation , in contrast, involves the replacement of a halogen substituent with a hydroxyl group from a water molecule. wur.nlresearchgate.net This reaction is catalyzed by dehalogenase enzymes and represents a direct method of detoxification. While less common for aromatic compounds compared to aliphatic ones, hydrolytic dehalogenation has been observed in the degradation of certain halogenated aromatic compounds. wur.nlresearchgate.net The process is significant as it can occur under both aerobic and anaerobic conditions. researchgate.net
In the context of chlorodinitrophenols, the specific dehalogenation mechanism can vary depending on the microbial strain and the enzymatic machinery it possesses. For example, the degradation of 2-chloro-4-nitrophenol (a structural isomer of 3C46DNP) by Burkholderia sp. RKJ 800 involves the formation of chlorohydroquinone, which is then dehalogenated to hydroquinone. plos.org This suggests a pathway where an initial oxygenolytic event is followed by a dehalogenation step.
Aromatic Ring Cleavage Mechanisms
Following initial transformations like dehalogenation or nitro group reduction, the aromatic ring of this compound must be cleaved for complete mineralization. The stability of the benzene (B151609) ring, enhanced by the electron-withdrawing nature of nitro groups, makes it resistant to oxidative attack. asm.org Microbial degradation pathways have evolved to overcome this recalcitrance.
Typically, the aromatic ring is first "prepared" for cleavage by the introduction of hydroxyl groups, forming intermediates such as catechols or hydroquinones. These dihydroxylated intermediates are then susceptible to cleavage by dioxygenase enzymes. The two primary mechanisms for aerobic ring cleavage are ortho-cleavage and meta-cleavage . nih.gov
Ortho-cleavage , or intradiol cleavage, is catalyzed by enzymes like catechol 1,2-dioxygenase. This process breaks the bond between the two hydroxyl-bearing carbon atoms, leading to the formation of cis,cis-muconic acid derivatives.
Meta-cleavage , or extradiol cleavage, is catalyzed by enzymes such as catechol 2,3-dioxygenase. This mechanism cleaves the aromatic ring adjacent to one of the hydroxyl groups, resulting in the formation of a hydroxymuconic semialdehyde.
In the degradation of related compounds like 2,4-dinitrophenol, mineralization often proceeds through intermediates that are then funneled into central metabolic pathways after ring cleavage. nih.gov For example, the degradation of 2-chloro-4-nitrophenol by Arthrobacter nitrophenolicus SJCon proceeds via chlorohydroquinone, which is then cleaved by a dioxygenase. researchgate.net
Key Microbial Strains and Consortia in Degradation
The biodegradation of chloronitroaromatic compounds is carried out by a diverse range of microorganisms capable of utilizing these xenobiotics as sources of carbon, nitrogen, and energy.
Members of the genus Burkholderia are well-documented for their metabolic versatility and ability to degrade a wide array of aromatic compounds.
Burkholderia sp. strain RKJ 800 has been shown to degrade 2-chloro-4-nitrophenol (2C4NP) by first forming chlorohydroquinone (CHQ) and then hydroquinone (HQ). nih.gov The ring cleavage of HQ is catalyzed by a manganese-dependent HQ dioxygenase. nih.gov This strain's degradation pathway for 2C4NP differs from that of Burkholderia sp. SJ98, which degrades the same compound via 4-nitrophenol. nih.gov
Burkholderia sp. strain SJ98 initiates the degradation of 2C4NP through reductive dehalogenation to form 4-nitrophenol (PNP). plos.orgasm.org This is then further metabolized. asm.org This strain also degrades 3-methyl-4-nitrophenol, with methylhydroquinone (B43894) identified as a key intermediate. frontiersin.org The gene cluster responsible for PNP catabolism in this strain is also involved in 2C4NP degradation. asm.org
Table 1: Degradation of Chloronitrophenols by Burkholderia spp.
| Strain | Compound Degraded | Key Intermediates | Reference |
| Burkholderia sp. RKJ 800 | 2-Chloro-4-nitrophenol | Chlorohydroquinone, Hydroquinone | nih.gov |
| Burkholderia sp. SJ98 | 2-Chloro-4-nitrophenol | 4-Nitrophenol | plos.orgasm.org |
| Burkholderia sp. SJ98 | 3-Methyl-4-nitrophenol | Methylhydroquinone | frontiersin.org |
Rhodococcus species are known for their robust enzymatic systems and ability to degrade recalcitrant compounds.
Rhodococcus imtechensis strain RKJ300 is capable of utilizing 4-nitrophenol, 2-chloro-4-nitrophenol, and 2,4-dinitrophenol as sole carbon and energy sources. researchgate.net In the case of 2-chloro-4-nitrophenol, the degradation involves both oxidative and reductive mechanisms, with the release of nitrite followed by chloride ions. researchgate.net
Rhodococcus opacus HL PM-1 utilizes 2,4,6-trinitrophenol (picric acid) as a nitrogen source, and its degradation is induced by 2,4-dinitrophenol and 2-chloro-4,6-dinitrophenol. asm.org
Rhodococcus erythropolis has been studied for its ability to degrade 2,4-dinitrophenol. nih.gov
Table 2: Degradation of Nitrophenols by Rhodococcus spp.
| Strain | Compound(s) Degraded | Key Findings | Reference |
| Rhodococcus imtechensis RKJ300 | 4-Nitrophenol, 2-Chloro-4-nitrophenol, 2,4-Dinitrophenol | Utilizes compounds as sole carbon and energy source; involves oxidative and reductive steps. | researchgate.net |
| Rhodococcus opacus HL PM-1 | 2,4,6-Trinitrophenol | Degradation induced by 2,4-dinitrophenol and 2-chloro-4,6-dinitrophenol. | asm.org |
| Rhodococcus erythropolis | 2,4-Dinitrophenol, 2-Chloro-4,6-dinitrophenol | Utilizes 2-chloro-4,6-dinitrophenol as sole nitrogen, carbon, and energy source. | nih.gov |
The genus Pseudomonas is renowned for its metabolic diversity and its role in the bioremediation of various pollutants.
Pseudomonas sp. strain JHN can mineralize 4-chloro-3-nitrophenol (B1362549) (4C3NP), utilizing it as a sole source of carbon and energy. nih.govresearchgate.net The degradation pathway proceeds through the novel intermediate 4-chlororesorcinol. nih.govresearchgate.net The initial step is catalyzed by a 4C3NP-monooxygenase. nih.gov
Genetically engineered Pseudomonas sp. strain N31 was constructed to mineralize 4-chloro-2-nitrophenol. nih.gov
While direct degradation of this compound by a specific Pseudomonas strain is not extensively documented in the provided context, the known capabilities of this genus in degrading related chloronitrophenols suggest their potential role. nih.govnih.gov
Table 3: Degradation of Chloronitrophenols by Pseudomonas spp.
| Strain | Compound Degraded | Key Intermediates/Findings | Reference |
| Pseudomonas sp. JHN | 4-Chloro-3-nitrophenol | 4-Chlororesorcinol | nih.govresearchgate.net |
| Pseudomonas sp. N31 (engineered) | 4-Chloro-2-nitrophenol | Mineralizes the compound | nih.gov |
Enzymatic Systems Involved in Biotransformation
The biotransformation of this compound and related compounds is orchestrated by a suite of specialized enzymes.
Monooxygenases and Dioxygenases: These enzymes are critical for initiating the degradation process by introducing oxygen into the aromatic ring. For example, a p-nitrophenol monooxygenase catalyzes the initial oxidation of p-nitrophenol. nih.gov In Pseudomonas sp. JHN, a 4C3NP-monooxygenase is responsible for converting 4-chloro-3-nitrophenol to 4-chlororesorcinol. nih.gov
Reductases: Nitroreductases play a key role in the degradation of many nitroaromatic compounds by reducing the nitro groups to amino groups, which is often a detoxification step. acs.org In Rhodococcus opacus HL PM-1, hydride transferases are involved in the initial hydrogenation reactions of picric acid degradation, a process induced by 2-chloro-4,6-dinitrophenol. asm.org
Dehalogenases: These enzymes are responsible for the cleavage of the carbon-halogen bond. In the degradation of 2C4NP by Burkholderia sp. RKJ 800, a CHQ dehalogenase is involved in the conversion of chlorohydroquinone to hydroquinone. plos.org
Mutases: In some pathways, mutase enzymes catalyze intramolecular rearrangements. For instance, a hydroxylaminobenzene mutase is involved in the degradation of nitrobenzene (B124822). nih.gov
The coordinated action of these enzymatic systems allows microorganisms to break down complex and recalcitrant molecules like this compound into simpler, less harmful substances.
Monooxygenase Activity
Monooxygenase enzymes play a crucial role in initiating the degradation of many chloronitrophenols by catalyzing the insertion of a single oxygen atom into the aromatic ring. This hydroxylation can lead to the removal of a nitro group.
In the degradation of 2-chloro-4-nitrophenol (2C4NP) by various bacteria, a monooxygenase is a key initiating enzyme. For instance, in Burkholderia sp. strain RKJ 800, a chloronitrophenol-4-monooxygenase catalyzes the oxidative removal of the nitro group from 2C4NP. plos.org This reaction yields chlorohydroquinone (CHQ) and is accompanied by a stoichiometric release of nitrite ions. plos.org The activity of this enzyme is dependent on cofactors such as NADH and FAD. plos.org
Similarly, a two-component para-nitrophenol monooxygenase (PnpA1A2) in Rhodococcus imtechensis RKJ300 has been shown to act on 2C4NP. nih.gov This enzyme catalyzes the sequential denitration and dechlorination of 2C4NP, leading to the formation of hydroxyquinol (1,2,4-benzenetriol). nih.gov The process involves the formation of chlorohydroquinone (CHQ) as an intermediate. nih.govresearchgate.net
In the degradation of 2-chloro-4-nitroaniline (2-C-4-NA) by Rhodococcus sp. strain MB-P1, a flavin-dependent monooxygenase initiates the pathway by removing the nitro group to produce 4-amino-3-chlorophenol (B108459) (4-A-3-CP). plos.org This type of monooxygenase-driven reaction is a common strategy for the aerobic microbial degradation of aromatic compounds containing nitro or chloro groups. plos.org
| Compound | Microorganism | Enzyme Type | Product(s) | Reference |
|---|---|---|---|---|
| 2-Chloro-4-nitrophenol (2C4NP) | Burkholderia sp. RKJ 800 | Chloronitrophenol-4-monooxygenase | Chlorohydroquinone (CHQ) | plos.org |
| 2-Chloro-4-nitrophenol (2C4NP) | Rhodococcus imtechensis RKJ300 | para-Nitrophenol monooxygenase (PnpA1A2) | Chlorohydroquinone (CHQ), Hydroxyquinol | nih.gov |
| 2-Chloro-4-nitroaniline (2-C-4-NA) | Rhodococcus sp. MB-P1 | Flavin-dependent monooxygenase | 4-Amino-3-chlorophenol (4-A-3-CP) | plos.org |
Dehalogenase Activity
Dehalogenase enzymes catalyze the removal of halogen substituents from organic compounds, a critical step in detoxifying and mineralizing chlorinated pollutants. This removal can occur reductively, oxidatively, or hydrolytically.
In the degradation pathway of 2-chloro-4,6-dinitrophenol by Rhodococcus erythropolis HL 24-1, the liberation of stoichiometric amounts of chloride indicates dehalogenase activity. nih.gov Under anaerobic conditions, this strain was observed to cause a reductive elimination of the chloride, transiently forming 2,4-dinitrophenol. nih.gov This suggests the initial step can be a reductive dehalogenation.
The degradation of 2-chloro-4-nitrophenol (2C4NP) by Burkholderia sp. strain RKJ 800 involves a dehalogenase that acts on the intermediate chlorohydroquinone (CHQ). plos.org This CHQ dehalogenase catalyzes the conversion of CHQ to hydroquinone (HQ) with the release of chloride ions. plos.org This dehalogenation step follows the initial monooxygenase attack and is crucial for preparing the aromatic ring for subsequent cleavage. plos.org A similar pathway where CHQ is dehalogenated to HQ has been reported in the gram-positive bacterium Rhodococcus imtechensis RKJ300. researchgate.netplos.org
| Compound | Microorganism | Enzyme Type | Substrate | Product | Reference |
|---|---|---|---|---|---|
| 2-Chloro-4,6-dinitrophenol | Rhodococcus erythropolis HL 24-1 | Reductive Dehalogenase (inferred) | 2-Chloro-4,6-dinitrophenol | 2,4-Dinitrophenol | nih.gov |
| 2-Chloro-4-nitrophenol (2C4NP) | Burkholderia sp. RKJ 800 | CHQ Dehalogenase | Chlorohydroquinone (CHQ) | Hydroquinone (HQ) | plos.org |
| 2-Chloro-4-nitrophenol (2C4NP) | Rhodococcus imtechensis RKJ300 | Dehalogenase (inferred) | Chlorohydroquinone (CHQ) | Hydroquinone (HQ) | researchgate.net |
Dioxygenase Activity
Dioxygenase enzymes incorporate both atoms of molecular oxygen into their substrates and are fundamental in the cleavage of aromatic rings, a key step in the complete mineralization of xenobiotic compounds.
Following the formation of hydroquinone (HQ) in the degradation of 2-chloro-4-nitrophenol (2C4NP) by Burkholderia sp. strain RKJ 800, a hydroquinone dioxygenase catalyzes the aromatic ring cleavage. plos.org This manganese-dependent enzyme converts HQ into γ-hydroxymuconic semialdehyde, which then enters downstream metabolic pathways. plos.org
In the degradation of 2-chloro-4-nitroaniline (2-C-4-NA) by Rhodococcus sp. strain MB-P1, after the initial monooxygenase attack forms 4-amino-3-chlorophenol, a dioxygenase is proposed to convert this intermediate to 6-chlorohydroxyquinol (6-CHQ). plos.org This 6-CHQ then serves as the substrate for a subsequent ring-cleavage dioxygenase. plos.org
The degradation of 2,4,6-trichlorophenol by Cupriavidus necator JMP134 involves a 6-chlorohydroxyquinol-1,2-dioxygenase. nih.gov This enzyme cleaves the aromatic ring of 6-chlorohydroxyquinol to form 2-chloromaleylacetate, demonstrating a common strategy for degrading chlorinated hydroquinones. nih.gov
| Enzyme | Microorganism | Substrate | Product | Original Compound | Reference |
|---|---|---|---|---|---|
| Hydroquinone Dioxygenase | Burkholderia sp. RKJ 800 | Hydroquinone (HQ) | γ-Hydroxymuconic semialdehyde | 2-Chloro-4-nitrophenol | plos.org |
| Aniline Dioxygenase (inferred) | Rhodococcus sp. MB-P1 | 4-Amino-3-chlorophenol | 6-Chlorohydroxyquinol (6-CHQ) | 2-Chloro-4-nitroaniline | plos.org |
| 6-Chlorohydroxyquinol-1,2-dioxygenase | Cupriavidus necator JMP134 | 6-Chlorohydroxyquinol | 2-Chloromaleylacetate | 2,4,6-Trichlorophenol | nih.gov |
Advanced Analytical Methodologies for the Detection and Characterization of 3 Chloro 4,6 Dinitrophenol
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in the analytical chemistry of 3-Chloro-4,6-dinitrophenol, enabling its separation from complex matrices for accurate identification and quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools employed for this purpose, each with specific methodologies tailored to the physicochemical properties of the analyte.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a cornerstone technique for the analysis of phenolic compounds like this compound due to its high resolution and sensitivity.
Column Selection and Optimization (e.g., C18)
The selection of an appropriate stationary phase is critical for achieving efficient separation in HPLC. For the analysis of polar compounds such as phenols, reversed-phase columns are commonly utilized. Among these, C18 columns, which have a nonpolar stationary phase, are frequently the column of choice. hplc.eumdpi.com The optimization of separations on a C18 column often involves adjusting the mobile phase composition, pH, and temperature to achieve the desired retention and resolution. researchgate.netchromatographyonline.com
For instance, a study developing an HPLC method for various phenols, including related nitrophenols, utilized a C18 column and optimized the separation by manipulating the mobile phase, which consisted of an organic modifier like acetonitrile (B52724) and an aqueous buffer. researchgate.net The pH of the mobile phase is a particularly important parameter when analyzing acidic compounds like this compound, as it influences the ionization state of the analyte and thus its retention on the nonpolar stationary phase. In one method, an Eclipse XDB-C18 column (150 × 4.6 mm, 5 μm) was used with a gradient elution program of 0.1% H3PO4 aqueous solution and acetonitrile to separate 17 phenolic compounds. mdpi.com Another study employed an Agilent ZORBAX SB-C18 column (4.6 mm × 250 mm, 5 μm) for the separation of five compounds using a gradient of methanol (B129727) and water containing 0.4% phosphoric acid. phcog.com
The table below summarizes typical C18 column parameters used in the analysis of phenolic compounds.
| Parameter | Value | Reference |
| Column Type | Eclipse XDB-C18 | mdpi.com |
| Dimensions | 150 × 4.6 mm | mdpi.com |
| Particle Size | 5 μm | mdpi.com |
| Column Type | Agilent ZORBAX SB-C18 | phcog.com |
| Dimensions | 4.6 mm × 250 mm | phcog.com |
| Particle Size | 5 μm | phcog.com |
| Column Type | Onyx C18 | researchgate.net |
| Dimensions | 100 mm × 4.6 mm | researchgate.net |
| Particle Size | 3.5 μm | researchgate.net |
Detection Systems (e.g., Diode-Array Detection, DAD)
Diode-Array Detection (DAD) is a powerful and widely used detection system in HPLC. thermofisher.com It allows for the simultaneous acquisition of absorbance data over a wide range of wavelengths. thieme-connect.de This capability is particularly advantageous for the analysis of compounds like this compound, as it provides spectral information that can be used for peak identification and purity assessment. thieme-connect.deasm.org
In the analysis of phenolic compounds, a DAD detector can be set to monitor multiple wavelengths simultaneously, optimizing the sensitivity for different analytes within the same run. mdpi.com For example, in a method for the simultaneous determination of 17 phenolic compounds, the DAD was set to optimal detection wavelengths of 268 nm, 280 nm, 386 nm, 304 nm, and 316 nm. mdpi.com Another HPLC-DAD method for five compounds set the detection wavelength at 280 nm. phcog.com The ability to record the entire UV-Vis spectrum of an eluting peak provides a significant advantage in confirming the identity of the analyte against a spectral library.
The following table details the DAD settings from a study on phenolic compound analysis.
| Parameter | Setting | Reference |
| Detection Wavelengths | 268, 280, 386, 304, 316 nm | mdpi.com |
| Detection Wavelength | 280 nm | phcog.com |
| Wavelength Scan Range | 190 nm to 360 nm | researchgate.net |
Internal Standard Utilization in Quantification
The use of an internal standard (IS) is a common practice in quantitative HPLC analysis to improve the accuracy and precision of the results. researchgate.net An internal standard is a compound of known concentration that is added to all samples, calibration standards, and blanks. It should be a compound that is chemically similar to the analyte but is not naturally present in the sample.
For the quantification of phenolic compounds, a suitable internal standard is chosen that has a retention time close to, but well-resolved from, the analyte of interest. For example, in the analysis of various phenols, 2-chlorophenol (B165306) and 2-methyl-4,6-dinitrophenol have been used as internal standards. chromatographyonline.comresearchgate.net The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to generate a calibration curve. This approach compensates for variations in injection volume, and potential sample loss during preparation. researchgate.net
The table below presents examples of internal standards used in the HPLC analysis of phenols.
| Analyte Group | Internal Standard Used | Reference |
| Phenol (B47542) and Nitrophenols | 2-Chlorophenol | chromatographyonline.com |
| 4-Chloro-3-methylphenol (B1668792) | 2-Methyl-4,6-dinitrophenol | researchgate.net |
| Phenols | Thymol | researchgate.net |
Gas Chromatography (GC) Approaches
Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds. For phenols, derivatization is often employed to increase their volatility and thermal stability. epa.govsettek.com
Capillary Column GC Procedures
Modern GC analyses predominantly use capillary columns, also known as open-tubular columns, which offer high resolution, efficiency, and sensitivity. chemcoplus.co.jp These columns consist of a long, narrow fused-silica tube with the stationary phase coated on the inner wall. chemcoplus.co.jp
US EPA Method 8041A describes the use of open-tubular, capillary column gas chromatography for the analysis of phenols. epa.gov This method allows for both single-column and dual-column/dual-detector approaches to enhance the reliability of compound identification. The choice of the stationary phase in the capillary column is critical and depends on the polarity of the analytes. For the analysis of a broad range of phenols, including chlorinated and nitrated derivatives, columns with different polarities may be used. epa.govsettek.com The method also provides procedures for derivatizing phenols to improve their chromatographic behavior, although it is noted that some compounds, such as 2,4-dinitrophenol (B41442) and 2-methyl-4,6-dinitrophenol, may not derivatize effectively with certain reagents like pentafluorobenzyl bromide (PFBBr). epa.govsettek.com
The following table provides examples of capillary columns mentioned in analytical methods for phenols.
| Column Type | Application | Reference |
| DB-5 | Analysis of derivatized phenols | epa.gov |
| DB-1701 | Analysis of derivatized phenols | epa.gov |
Sample Preparation and Matrix Effects
Derivatization Strategies for Enhanced Detection
For gas chromatography (GC) analysis, the sensitivity and chromatographic behavior of phenolic compounds can be significantly improved through derivatization. This process involves chemically modifying the polar hydroxyl group of the phenol to create a less polar, more volatile, and more easily detectable derivative.
Common derivatization agents for phenols include diazomethane (B1218177) and pentafluorobenzyl bromide (PFBBr). epa.govmdpi.com Derivatization with PFBBr, for instance, creates pentafluorobenzyl ether derivatives that are highly responsive to an electron capture detector (ECD), which can lower the detection limits compared to using a flame ionization detector (FID) with underivatized phenols. itesm.mxepa.gov Standardized methods, such as EPA Method 8041A, provide protocols for these derivatization procedures. epa.gov
However, the effectiveness of derivatization can be highly dependent on the specific structure of the phenol. Research has shown that some nitrophenols exhibit poor derivatization efficiency with certain reagents. For example, studies on multi-component phenol analysis have noted that 2-methyl-4,6-dinitrophenol, a compound structurally similar to this compound, fails to derivatize effectively using PFBBr. epa.gov Similarly, attempts to derivatize a mixture of 15 phenols with 2-sulfobenzoic anhydride (B1165640) (SBA) for analysis by MALDI-MS showed little to no response for 2-methyl-4,6-dinitrophenol. nih.gov
These findings suggest that for certain dinitrophenols, direct analysis of the underivatized compound may be required, particularly when using High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD), which does not require the analyte to be volatile. mdpi.comsemanticscholar.org Therefore, the analytical strategy for this compound must consider the potential for failed derivatization, making direct injection HPLC or GC analysis of the underivatized form important alternatives.
Method Validation and Performance Metrics
Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. Key performance metrics include the limit of detection (LOD), limit of quantification (LOQ), linearity, reproducibility, and recovery.
The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net These values are crucial for assessing a method's sensitivity.
Specific LOD and LOQ values for this compound are not widely published, but data from EPA methods and studies on related dinitrophenols provide a strong indication of expected performance. For example, EPA Method 604, using gas chromatography with a flame ionization detector, reported a method detection limit (MDL) of 16.0 µg/L for the closely related 2-methyl-4,6-dinitrophenol. epa.gov EPA Method 528, which uses solid phase extraction followed by GC/MS, lists an MDL of 0.58 µg/L for the same compound. epa.gov A study developing an HPLC-DAD method for priority phenols reported a LOQ range of 0.37–2.04 µg/L for the entire group of eleven compounds, which included 2-methyl-4,6-dinitrophenol. scispace.com
The table below summarizes detection limits found for a structurally related dinitrophenol using various analytical techniques.
| Compound | Method | Limit of Detection (LOD) / MDL | Limit of Quantification (LOQ) | Source |
| 2-Methyl-4,6-dinitrophenol | GC-FID (EPA 604) | 16.0 µg/L | Not Reported | epa.gov |
| 2-Methyl-4,6-dinitrophenol | SPE-GC/MS (EPA 528) | 0.58 µg/L | Not Reported | epa.gov |
| Phenolic Compound Group | HPLC-DAD | 0.11-0.61 µg/L | 0.37-2.04 µg/L | scispace.com |
This table is interactive. You can sort and filter the data.
Linearity demonstrates that the instrument's response is directly proportional to the analyte concentration over a specific range. This is established by analyzing a series of standards of known concentrations to develop a calibration curve. The quality of the fit is typically assessed by the coefficient of determination (R²).
Analytical methods for phenolic compounds consistently demonstrate excellent linearity. Studies involving the analysis of multiple phenols, including dinitrophenols, report R² values greater than 0.99, and often exceeding 0.999. semanticscholar.orgscispace.comacademicjournals.org For instance, a method for 17 phenolic compounds using HPLC-DAD showed correlation coefficients higher than 0.999 for all analytes. mdpi.comsemanticscholar.org
The linear range must bracket the expected concentrations in the samples. EPA Method 528 demonstrated a concentration calibration range of approximately 1.0 µg/L to 15 µg/L for 2-methyl-4,6-dinitrophenol. epa.gov Another study used calibration standards for a group of phenols ranging from 5 to 125 µg/L. scispace.com
| Method | Analyte Group | Concentration Range | Correlation Coefficient (R²) | Source |
| HPLC-DAD | 17 Phenolic Compounds | Not specified | > 0.999 | mdpi.comsemanticscholar.org |
| HPLC-UV | 11 Phenolic Compounds | Not specified | > 0.99 | academicjournals.org |
| SPE-GC/MS (EPA 528) | 2-Methyl-4,6-dinitrophenol | ~1.0 - 15 µg/L | Not specified | epa.gov |
| HPLC-DAD | 11 Priority Phenols | 5 - 125 µg/L | 0.998 - 0.999 | scispace.com |
This table is interactive. You can sort and filter the data.
Reproducibility measures the consistency of results over multiple analyses, often expressed as the relative standard deviation (%RSD). Recovery studies determine the efficiency of the sample preparation and extraction process by measuring the amount of analyte retrieved from a spiked sample matrix.
For phenolic compounds, methods generally show good reproducibility and high recovery rates. A study on 11 phenols in water reported that the reproducibility, expressed as the coefficient of variation, was less than 12% for all analytes. academicjournals.org Another analysis of 4-chloro-3-methylphenol reported a reproducibility RSD of less than 6%. researchgate.netbenthamopenarchives.com
Recovery rates for dinitrophenols are typically high, although they can be affected by the sample matrix. In a study using solid-phase extraction, the mean percentage recovery for 4,6-dinitro-o-cresol (B1670846) (2-methyl-4,6-dinitrophenol) from spiked Milli-Q water was 93.28%. researchgate.net Another investigation analyzing spiked wastewater found that the recovery for 2-methyl-4,6-dinitrophenol ranged from 81% to 105%. scispace.com
| Analyte | Matrix | Reproducibility (%RSD) | Recovery (%) | Source |
| 4,6-Dinitro-o-cresol | Milli-Q Water | < 10% | 93.28 | academicjournals.orgresearchgate.net |
| 2-Methyl-4,6-dinitrophenol | Wastewater | Not Reported | 81 - 105 | scispace.com |
| 11 Phenols Group | Water | < 12% | 67.9 - 99.6 | academicjournals.org |
This table is interactive. You can sort and filter the data.
Ecotoxicological Implications and Mechanistic Insights of 3 Chloro 4,6 Dinitrophenol in Environmental Systems
Impact on Aquatic Ecosystems
Mechanistic Basis of Uncoupling Oxidative Phosphorylation (Drawing from Related Dinitrophenols)
The primary mechanism of toxicity for dinitrophenols, including 3-Chloro-4,6-dinitrophenol, in aquatic organisms is the uncoupling of oxidative phosphorylation. This process disrupts the crucial link between the electron transport chain and the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. Drawing from extensive research on related compounds like 2,4-dinitrophenol (B41442) (2,4-DNP), the mechanism can be elucidated.
Dinitrophenols are lipophilic and weakly acidic molecules, characteristics that allow them to readily pass through the inner mitochondrial membrane. researchgate.net In its protonated form, a dinitrophenol molecule can enter the mitochondrial matrix. Within the more alkaline environment of the matrix, it releases a proton (H+). The resulting anionic form of the dinitrophenol then moves back across the inner membrane to the more acidic intermembrane space, where it picks up another proton.
This action creates a "proton shuttle," effectively creating a short-circuit for protons across the inner mitochondrial membrane. droracle.ai Normally, the electron transport chain pumps protons from the matrix into the intermembrane space, generating a proton-motive force. This electrochemical gradient is then used by the enzyme ATP synthase to produce ATP as protons flow back into the matrix. By providing an alternative route for protons to re-enter the matrix, dinitrophenols dissipate this proton gradient. researchgate.netdroracle.ai Consequently, the energy generated from the electron transport chain is uncoupled from ATP synthesis and is instead released as heat. droracle.ai This disruption leads to a decrease in the efficiency of energy production, forcing the cell to increase its metabolic rate to compensate for the ATP shortfall. nih.govnih.gov
While the fundamental protonophoric (proton-carrying) action is central, some studies suggest the involvement of mitochondrial proteins, such as adenine (B156593) nucleotide translocase (ANT) and uncoupling proteins (UCPs), may enhance the uncoupling effect of compounds like 2,4-DNP. mdpi.com
Effects on Metabolic Rates and Energy Expenditure in Organisms
The uncoupling of oxidative phosphorylation by compounds like this compound directly leads to a significant increase in the basal metabolic rate of exposed aquatic organisms. nih.govcdc.gov To compensate for the inefficient production of ATP, cellular respiration accelerates, leading to a higher rate of oxygen consumption. droracle.ai This compensatory response is a hallmark of exposure to uncoupling agents.
Studies on the related compound 2,4-DNP have demonstrated dose-related increases in metabolic rate and body temperature in various organisms. cdc.gov In aquatic life, this translates to increased oxygen demand, which can be particularly detrimental in environments with limited dissolved oxygen. The organism must expend more energy to maintain basic physiological functions, diverting resources away from growth, reproduction, and immune responses.
Influence of Environmental Factors on Ecotoxicity (e.g., pH, Food Availability)
The ecotoxicity of chlorophenols and dinitrophenols in aquatic systems is not static but is significantly influenced by various abiotic and biotic factors.
pH: The pH of the surrounding water is a critical factor modulating the toxicity of phenolic compounds. The toxicity of these substances is generally higher in more acidic conditions (lower pH). mdpi.com This is because a lower pH increases the proportion of the compound that is in its protonated, more lipophilic form. This form can more easily penetrate the biological membranes of aquatic organisms, such as the gills of fish, leading to higher internal concentrations and greater toxic effects. Conversely, at a higher pH, the compound is more likely to be in its ionized, less lipophilic state, which is less readily absorbed.
Food Availability: The availability of food can also mediate the toxic effects of dinitrophenols. Research has shown that food limitation can magnify the negative impacts of 2,4-DNP on the life history and physiology of organisms. researchgate.net In a state of nutritional stress, organisms have fewer energy reserves to cope with the increased metabolic demands induced by the uncoupling agent. This synergy between chemical exposure and food limitation can lead to a significant decline in survival, developmental success, and adult lifespan. researchgate.net
Terrestrial Ecological Impact
Interactions within Soil Microbiomes
In terrestrial environments, soil microorganisms are crucial for nutrient cycling and the degradation of organic matter. The introduction of xenobiotics like this compound can disrupt the structure and function of these microbial communities. While specific studies on this compound are limited, research on related nitroaromatic and chlorophenolic compounds indicates that they can be toxic to a wide range of soil bacteria and fungi.
The toxicity can lead to a decrease in microbial biomass and a shift in the community composition, potentially favoring the proliferation of more resistant species. Such alterations can impair vital soil processes, including nitrogen fixation, nitrification, and decomposition. However, some microorganisms possess the ability to utilize nitroaromatic compounds as a source of nitrogen or carbon, initiating their degradation. researchgate.net The presence of the compound can, in some cases, lead to the adaptation of the microbiome, where degrader populations increase over time. nih.gov
Fate in Soil Microcosms
The fate of dinitrophenols in soil is governed by a combination of physical, chemical, and biological processes. Soil microcosm studies are essential for understanding the persistence and transformation of these compounds.
Biodegradation is a key process in the removal of dinitrophenols from soil. nih.gov The degradation can proceed under both aerobic and anaerobic conditions, though the pathways often differ. Aerobic microorganisms typically initiate degradation by replacing the nitro groups with hydroxyl groups or by hydroxylating the aromatic ring. nih.gov Anaerobic microbes, on the other hand, often begin by reducing the nitro groups to amino groups. researchgate.net
The rate of degradation is influenced by several factors, including the concentration of the pollutant (high concentrations can be toxic to degrading microorganisms), soil type, organic matter content, pH, and the presence of adapted microbial populations. nih.gov In some cases, dinitrophenols can become incorporated into soil humus, a process that reduces their bioavailability but also contributes to their long-term persistence in the environment. researchgate.net Studies on 2,4-dinitroanisole (B92663), a related compound, show that it can be completely transformed in soil slurries, especially when amended with additional carbon and nitrogen sources to support microbial activity. researchgate.net
Formation of Environmentally Relevant Byproducts
The environmental transformation of this compound can lead to the formation of various byproducts, the nature and quantity of which are dependent on the specific degradation pathway, be it microbial, photochemical, or chemical. Research into the degradation of analogous chloronitrophenolic compounds provides insights into the potential transformation products of this compound.
Studies on closely related isomers suggest that common transformation reactions include the reduction of nitro groups, dechlorination, and hydroxylation. For instance, the aerobic microbial degradation of the isomer 2-chloro-4,6-dinitrophenol (B1583033) has been observed to proceed via the removal of the chloride and nitrite (B80452) ions, leading to the formation of 2,4-dinitrophenol.
While specific degradation pathways and the resultant byproducts for this compound are not extensively documented in the available scientific literature, the degradation of other dinitrophenol compounds has been studied. For example, the biodegradation of 2,4-dinitrophenol can proceed through various pathways, often initiated by the reduction of one of the nitro groups to an amino group, forming compounds such as 2-amino-4-nitrophenol (B125904) or 4-amino-2-nitrophenol. Further degradation can lead to the opening of the aromatic ring.
It is important to note that the position of the chlorine atom and nitro groups on the phenol (B47542) ring significantly influences the compound's susceptibility to degradation and the types of byproducts formed. Therefore, direct extrapolation from other isomers to this compound should be approached with caution. The following table summarizes byproducts identified from the degradation of related chloronitrophenols, which may serve as potential, though unconfirmed, analogues for the transformation of this compound.
Table 1: Potential Transformation Byproducts of Chlorodinitrophenols in Environmental Systems
| Parent Compound | Transformation Process | Identified Byproducts |
|---|---|---|
| 2-Chloro-4,6-dinitrophenol | Aerobic microbial degradation | 2,4-Dinitrophenol, Nitrite, Chloride |
Further research is necessary to elucidate the specific metabolic and degradation pathways of this compound and to identify and quantify its environmentally relevant byproducts. Such studies are crucial for a comprehensive understanding of its ecotoxicological implications.
Computational Chemistry and Molecular Modeling Studies of 3 Chloro 4,6 Dinitrophenol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of 3-Chloro-4,6-dinitrophenol. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a versatile computational method used to investigate the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways for processes like degradation or synthesis. For nitrophenolic compounds, DFT has been employed to study various reactions, including oxidation, reduction, and cycloadditions. pdx.eduum.si
In the context of this compound, DFT could be instrumental in elucidating its environmental degradation pathways. For instance, studies on the bacterial degradation of related compounds like 2-chloro-4-nitrophenol (B164951) have identified intermediates such as chlorohydroquinone (B41787). acs.org DFT calculations could model the proposed reaction steps, calculating the activation energies for enzymatic or abiotic processes like hydroxylation, denitrification, or dechlorination. This would help in predicting the most likely degradation products and the persistence of the compound in the environment. While specific DFT studies on the reaction mechanisms of this compound are not abundant, the principles derived from studies on other nitrophenols are directly applicable. mdpi.comchemicalbook.com
Prediction of Molecular Structures and Conformational Analysis
A prerequisite for understanding a molecule's properties is determining its three-dimensional structure. DFT methods are highly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms. chemmethod.com For this compound, key structural features include the planarity of the benzene (B151609) ring and the orientation of the hydroxyl and two nitro substituents.
Computational studies on similar molecules, such as 2-fluoro-4,6-dinitrophenol, have shown that intramolecular hydrogen bonding between the phenolic hydroxyl group and an adjacent nitro group significantly influences the molecule's conformation and stability. researchgate.net In this compound, a hydrogen bond is expected between the hydroxyl group at position 1 and the nitro group at position 6. DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can precisely calculate bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's geometry. researchgate.netrsc.org The presence of the chloro and additional nitro groups will also induce electronic effects that subtly alter the geometry compared to simpler phenols.
Table 1: Representative Predicted Molecular Geometry Parameters for a Chlorinated Dinitrophenol Derivative (Illustrative) Note: This table is illustrative, based on typical values for similar compounds, as specific published DFT data for this compound is not readily available.
| Parameter | Typical Calculated Value |
|---|---|
| O-H Bond Length | ~0.97 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-N (Nitro) Bond Length | ~1.48 Å |
| O-H···O (Hydrogen Bond) Distance | ~1.85 Å |
| C-C-O-H Dihedral Angle | ~0° (planar) |
Vibrational Frequency Analysis and Spectroscopic Assignment
Once the molecular geometry is optimized, the same DFT methods can be used to calculate vibrational frequencies. These theoretical frequencies correspond to the different modes of vibration in the molecule, such as stretching, bending, and torsional motions. The calculated vibrational spectrum is an invaluable tool for interpreting experimental infrared (IR) and Raman spectra. nih.gov
For this compound, the calculated spectrum would show characteristic frequencies for the O-H stretch, the aromatic C-H stretches, the C=C ring stretches, the symmetric and asymmetric stretches of the NO2 groups, and the C-Cl stretch. Studies on related compounds like 2,4-dinitrophenol (B41442) and other chlorinated nitrophenols have demonstrated excellent agreement between scaled theoretical frequencies and experimental data. acs.orgresearchgate.net The scaling is necessary because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation. Potential energy distribution (PED) analysis can also be performed to provide a detailed assignment of each observed spectral band to specific vibrational modes. researchgate.net
Table 2: Illustrative Vibrational Frequencies and Assignments for this compound Note: This table provides an example of expected vibrational modes and frequencies based on studies of analogous compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|
| ν(O-H) | 3200 - 3400 | Hydroxyl group stretching (intramolecularly hydrogen-bonded) |
| ν(C-H) | 3050 - 3150 | Aromatic C-H stretching |
| νas(NO₂) | 1520 - 1560 | Asymmetric NO₂ stretching |
| νs(NO₂) | 1330 - 1360 | Symmetric NO₂ stretching |
| ν(C-Cl) | 650 - 750 | Carbon-Chlorine stretching |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or a physicochemical property. biointerfaceresearch.comcsit.am These models are widely used in toxicology and environmental science to predict the potential hazards of chemicals, thereby reducing the need for extensive animal testing. ntua.gr
For nitroaromatic compounds, QSAR models are often developed to predict toxicity. mdpi.com The process involves compiling a dataset of related compounds with known activities, calculating a set of molecular descriptors for each, and then using statistical methods to build a predictive model. Descriptors can include physicochemical properties (like logP), electronic parameters (like pKa or atomic charges), and topological or quantum chemical descriptors. rsc.orgajchem-a.com
While a specific QSAR model for this compound is not prominently featured in the literature, a model could be developed by including it in a training set of other substituted phenols. Its toxicity would be predicted based on descriptors that quantify the electronic and steric effects of its substituents (one chloro and two nitro groups). The strong electron-withdrawing nature of the nitro groups and the lipophilicity contribution of the chlorine atom would be key factors in such a model.
Prediction of Physicochemical Properties Relevant to Environmental Fate (e.g., pKa values, hydrophobicity)
Computational methods are extensively used to predict physicochemical properties that govern a chemical's environmental distribution and fate. For this compound, key properties include its acidity (pKa) and its hydrophobicity (logP).
The pKa value indicates the tendency of the phenolic proton to dissociate in a solvent. The presence of two electron-withdrawing nitro groups and a chlorine atom is expected to make this compound a relatively strong acid for a phenol (B47542). Computational models can predict pKa values by calculating the Gibbs free energy change of the dissociation reaction in a solvent, often modeled using a continuum solvation model like COSMO-RS or PCM. rsc.orgut.ee An experimental pKa value for the related isomer, 2-chloro-4,6-dinitrophenol (B1583033), has been reported as 2.1, indicating significant acidity. acs.org
Hydrophobicity, typically expressed as the octanol-water partition coefficient (logP), determines how a chemical partitions between fatty tissues and water. This is crucial for assessing bioaccumulation potential. Computational methods can estimate logP based on fragment contributions or whole-molecule properties. The computed XLogP3-AA value for this compound is 2.4, suggesting a moderate degree of hydrophobicity. nih.gov
Table 3: Computed and Experimental Physicochemical Properties
| Property | Value | Source/Method |
|---|---|---|
| Molecular Formula | C₆H₃ClN₂O₅ | - |
| Molecular Weight | 218.55 g/mol | Computed nih.gov |
| XLogP3-AA (Hydrophobicity) | 2.4 | Computed nih.gov |
| pKa (for 2-chloro-4,6-dinitrophenol) | 2.1 | Experimental acs.org |
| Hydrogen Bond Donor Count | 1 | Computed nih.gov |
| Hydrogen Bond Acceptor Count | 5 | Computed nih.gov |
Molecular Dynamics Simulations (Potential Area of Research)
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into dynamic processes that are not accessible through static quantum chemical calculations. rsc.orgnih.gov For this compound, MD simulations represent a promising, yet underexplored, area of research.
Potential applications of MD simulations for this compound include:
Solvation and Transport: Simulating the behavior of this compound in water to understand its hydration shell and how it might interact with and pass through biological membranes or environmental interfaces like soil organic matter. nih.gov
Adsorption on Surfaces: Modeling the adsorption of the molecule onto mineral or clay surfaces, which is a key process in its environmental transport and fate. chemmethod.com
Interaction with Biomolecules: Simulating the binding of this compound to proteins, such as enzymes involved in detoxification or its potential biological targets, could help to elucidate its mechanism of toxicity at a molecular level.
These simulations could provide a dynamic picture of the interactions governing the compound's behavior in biological and environmental systems.
Environmental Remediation and Management Strategies for 3 Chloro 4,6 Dinitrophenol Contamination
Waste Management and Disposal Considerations
The effective management and disposal of waste containing 3-Chloro-4,6-dinitrophenol are critical due to the compound's inherent toxicity and persistence. As a chlorinated and nitrated aromatic compound, it falls under stringent regulatory frameworks governing hazardous waste. Disposal strategies aim to transform the compound into less hazardous substances, primarily through destructive technologies like thermal treatment, although chemical and biological methods may also be employed for specific waste streams.
Waste containing dinitrophenols, such as this compound, is classified as hazardous waste under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States. cdc.govnih.gov For instance, 2,4-Dinitrophenol (B41442) is specifically listed by the EPA as hazardous waste number P048. nih.govtemple.edu Generators of such waste must comply with strict federal and local regulations concerning its storage, transportation, treatment, and ultimate disposal. nih.govvu.nl Proper management begins at the point of generation, where waste must be collected in compatible, tightly sealed containers that are clearly labeled with their contents. purdue.eduncf.edu Segregation from incompatible materials is essential to prevent dangerous reactions. purdue.edu
High-temperature incineration is considered the most effective and preferred disposal method for nitrophenolic compounds. cdc.gov This process ensures the complete destruction of the organic molecule, breaking it down into simpler, less harmful components. However, the presence of chlorine and nitrogen in the molecule necessitates specific operational conditions and emission controls. The combustion of chlorinated compounds can produce harmful byproducts like hydrochloric acid, while nitrogen-containing compounds generate nitrogen oxides (NOx). Therefore, incinerators used for this purpose must be equipped with advanced flue gas cleaning systems, such as acid gas scrubbers, to neutralize these emissions before they are released into the atmosphere. cdc.gov
A variety of incinerator types can be used, with operational parameters adjusted based on the waste's physical state (solid, liquid, or sludge).
Table 1: Recommended Incineration Technologies for Nitrophenolic Waste
| Incinerator Type | Operating Temperature Range (°C) | Residence Time | Notes |
|---|---|---|---|
| Rotary Kiln | 820–1,600 | Seconds to Hours | Suitable for solids, liquids, and sludges. Residence time for solids is longer. cdc.gov |
| Fluidized Bed | 450–980 | Seconds | Primarily for liquids and gases; can be adapted for fine solids. cdc.gov |
| Liquid Injection | ~980 (1800°F) | ~2 seconds or more | Designed for liquid wastes that can be atomized. epa.gov |
This data is generalized for nitrophenols and should be adapted based on the specific characteristics of the this compound waste stream. cdc.govepa.gov
Beyond incineration, various chemical treatment methods have been investigated for nitrophenolic waste, particularly for aqueous effluents. researchgate.net These methods aim to degrade the contaminant or transform it into a state that is more amenable to further treatment.
Advanced Oxidation Processes (AOPs): Techniques like the Fenton reaction, which uses ferrous iron and hydrogen peroxide to generate highly reactive hydroxyl radicals, have been shown to be effective for treating phenolic wastewaters. cdc.gov Ozonation is another AOP that can break down nitrophenols in aqueous solutions. researchgate.netresearchgate.net However, the effectiveness of these systems can be hindered by the presence of other substances in the waste stream that may scavenge the radicals. cdc.gov
Solvent Extraction: This process can be used to remove nitrophenolic by-products from industrial wastewater streams. researchgate.netgoogle.com The extracted, concentrated contaminants can then be disposed of more efficiently, often through incineration. google.com
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-4,6-dinitrophenol, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves nitration and halogenation steps. A common approach is the controlled nitration of 3-chlorophenol using mixed acid (HNO₃/H₂SO₄) at 0–5°C, followed by purification via recrystallization from ethanol. Maximizing purity requires strict temperature control to avoid over-nitration and side products. Column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC can isolate the target compound. Reaction progress should be monitored using TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Elucidation : Single-crystal X-ray diffraction (as applied to similar nitrophenols in ) confirms molecular geometry.
- Spectroscopy :
- ¹H/¹³C NMR : Identifies substituent positions (e.g., chloro and nitro groups).
- FT-IR : Detects functional groups (e.g., O–H stretch at ~3200 cm⁻¹, nitro stretches at 1520–1350 cm⁻¹).
- Purity Assessment :
- HPLC (C18 column, UV detection at 254 nm) with gradient elution (water/acetonitrile + 0.1% TFA).
- GC-MS (electron ionization) for volatile derivatives .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Exposure Controls : Use fume hoods (≥0.5 m/s face velocity) and closed systems for synthesis.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Respiratory protection (NIOSH-approved N95) if PAC-1 (2.1 mg/m³) is exceeded .
- Spill Management : Absorb with inert material (e.g., diatomaceous earth) and dispose as hazardous waste (UN1593, Hazard Class 6.1) .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Contradictions often arise from differences in experimental models (e.g., in vitro vs. in vivo) or exposure durations. A systematic approach includes:
- Meta-Analysis : Screen literature using PubMed/TOXCENTER with keywords like "dinitrophenol toxicity" and apply inclusion criteria (e.g., peer-reviewed studies, standardized dosing) .
- Dose-Response Reevaluation : Compare NOAEL/LOAEL across studies using benchmark dose modeling. For example, discrepancies in mitochondrial uncoupling effects may require adjusting for species-specific metabolic rates .
Q. What experimental designs are used to study its mechanism of action in biological systems?
- Methodological Answer :
- In Vitro : Mitochondrial oxygen consumption assays (Seahorse XF Analyzer) with isolated rat liver mitochondria, using 2,4-DNP as a positive control .
- In Vivo : Subacute toxicity studies (OECD 407) in rodents (28-day exposure, 10–100 mg/kg/day) with endpoints like ATP levels (luciferase assays) and histopathology .
- Omics Integration : Transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., oxidative phosphorylation) .
Q. How can computational modeling predict the environmental persistence of this compound?
- Methodological Answer :
- QSAR Models : Predict biodegradation half-lives using EPI Suite™ (e.g., BioHCwin module). Input parameters include logP (2.8) and molar volume (145 cm³/mol) .
- Degradation Pathways : Density functional theory (DFT) simulations (Gaussian 16) model photolysis products (e.g., nitro group reduction to amines) .
- Field Validation : Compare predictions with LC-MS/MS data from soil/water samples (EPA Method 8270B) .
Data Contradiction Analysis Example
Resolution : Conduct cross-model studies (e.g., parallel in vitro/in vivo assays) and control for solubility (e.g., use co-solvents like DMSO ≤0.1%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
